

A Comprehensive Spectroscopic Guide to 2-Bromo-5-fluorobenzamide

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Compound of Interest

Compound Name: **2-Bromo-5-fluorobenzamide**

Cat. No.: **B092496**

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Bromo-5-fluorobenzamide** (CAS No. 1006-34-4), a key intermediate in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Overview

2-Bromo-5-fluorobenzamide possesses a multifaceted structure with a combination of electron-withdrawing and donating groups on an aromatic ring. This substitution pattern leads to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.

Molecular Formula: C₇H₅BrFNO

Molecular Weight: 218.03 g/mol

Structure:

Caption: Molecular structure of **2-Bromo-5-fluorobenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-5-fluorobenzamide** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for amides as it allows for the observation of the exchangeable N-H protons.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Obtain a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ^{13}C), relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^1H NMR Spectral Analysis (Predicted)

The ^1H NMR spectrum of **2-Bromo-5-fluorobenzamide** is expected to show distinct signals for the three aromatic protons and the two amide protons. The electron-withdrawing nature of the bromine, fluorine, and benzamide groups will deshield the aromatic protons, shifting them downfield.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J , Hz)	Integration
H-6	7.8 - 8.0	dd	$^3J(H-F) \approx 8.5$, $^4J(H-H) \approx 3.0$	1H
H-3	7.6 - 7.8	dd	$^3J(H-H) \approx 9.0$, $^4J(H-F) \approx 4.5$	1H
H-4	7.2 - 7.4	ddd	$^3J(H-H) \approx 9.0$, $^3J(H-F) \approx 8.5$, $^4J(H-H) \approx 3.0$	1H
-CONH ₂	6.0 - 7.5	br s	-	2H

Causality of Assignments:

- Aromatic Protons:** The aromatic region will display a complex set of coupled signals. H-6 is expected to be the most downfield due to its ortho position to the electron-withdrawing amide group and meta to the bromine. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-5. H-3, being ortho to the bromine, will also be significantly deshielded and will show coupling to H-4 and the fluorine. H-4 will be the most upfield of the aromatic protons and will exhibit the most complex splitting pattern (doublet of doublet of doublets) due to coupling with H-3, H-6, and the fluorine.
- Amide Protons (-CONH₂):** The amide protons are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents, and the carbons coupled to fluorine will exhibit characteristic splitting.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted C-F Coupling (J, Hz)
C=O	165 - 168	-
C-5	160 - 163	$^1\text{J}(\text{C-F}) \approx 245\text{-}255$
C-1	135 - 138	$^3\text{J}(\text{C-F}) \approx 3\text{-}5$
C-3	132 - 135	$^3\text{J}(\text{C-F}) \approx 8\text{-}10$
C-6	120 - 123	$^2\text{J}(\text{C-F}) \approx 22\text{-}25$
C-4	118 - 121	$^2\text{J}(\text{C-F}) \approx 22\text{-}25$
C-2	115 - 118	$^4\text{J}(\text{C-F}) \approx 3\text{-}5$

Causality of Assignments:

- Carbonyl Carbon (C=O): This carbon will appear at the most downfield position, typical for amide carbonyls.
- Fluorine-Coupled Carbons: C-5, directly attached to the highly electronegative fluorine atom, will be significantly downfield and will show a large one-bond coupling constant ($^1\text{J}(\text{C-F})$). The adjacent carbons, C-4 and C-6, will show two-bond couplings ($^2\text{J}(\text{C-F})$), while C-1 and C-3 will exhibit smaller three-bond couplings ($^3\text{J}(\text{C-F})$).
- Bromine-Coupled Carbon: C-2, attached to the bromine atom, will be shifted downfield relative to an unsubstituted benzene ring, though the effect is less pronounced than that of fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Bromo-5-fluorobenzamide** will be characterized by absorptions corresponding to the amide and the substituted aromatic ring.

Experimental Protocol: IR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then recorded.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .

IR Spectral Analysis (Predicted)

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3400 - 3100	N-H stretch (asymmetric and symmetric)	Primary Amide (-CONH ₂)
3100 - 3000	C-H stretch	Aromatic
1680 - 1650	C=O stretch (Amide I band)	Primary Amide (-CONH ₂)
1620 - 1580	N-H bend (Amide II band)	Primary Amide (-CONH ₂)
1600 - 1450	C=C stretch	Aromatic Ring
1250 - 1150	C-N stretch	Amide
1100 - 1000	C-F stretch	Aryl-Fluoride
800 - 600	C-Br stretch	Aryl-Bromide

Interpretation of Key Bands:

- N-H Stretching: Two distinct bands are expected in the 3400-3100 cm^{-1} region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide N-H bonds.

- C=O Stretching (Amide I): A strong, sharp absorption band is expected around $1680\text{-}1650\text{ cm}^{-1}$. This is one of the most characteristic peaks in the spectrum.
- N-H Bending (Amide II): This band, resulting from the bending of the N-H bonds, typically appears near 1600 cm^{-1} .
- Aromatic Region: Multiple sharp peaks between 1600 cm^{-1} and 1450 cm^{-1} arise from the C=C stretching vibrations within the benzene ring.
- C-F and C-Br Stretching: The vibrations of the carbon-halogen bonds are expected in the lower frequency "fingerprint" region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

- Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
- Instrumentation: A mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
- Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
- Data Acquisition: The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

Mass Spectral Analysis (Predicted)

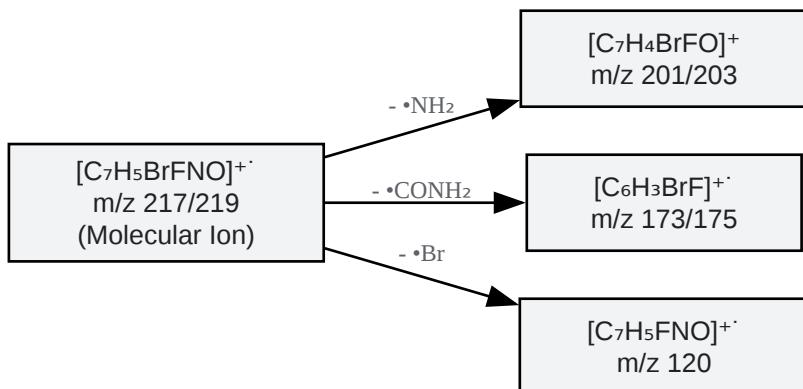
The mass spectrum of **2-Bromo-5-fluorobenzamide** will show a characteristic molecular ion peak that reflects the isotopic abundance of bromine.

m/z Value	Proposed Fragment	Interpretation
217/219	$[C_7H_5BrFNO]^+$	Molecular ion (M^+) peak. The two peaks in an approximate 1:1 ratio are due to the natural isotopic abundance of ^{79}Br and ^{81}Br .
201/203	$[C_7H_4BrFO]^+$	Loss of NH_2 radical.
173/175	$[C_6H_3BrF]^+$	Loss of $CONH_2$.
120	$[C_7H_5FNO]^+$	Loss of Br radical.
104	$[C_6H_4F]^+$	Loss of Br and $CONH_2$.
94	$[C_6H_3F]^+$	Loss of Br, CO, and NH_2 .

Proposed Fragmentation Pathway:

Under EI conditions, the initial molecular ion is formed. The presence of bromine will result in a characteristic M^+ and $M+2$ isotopic pattern with nearly equal intensity. Key fragmentation pathways include:

- Alpha-Cleavage: Loss of the amide radical ($\cdot NH_2$) to form a stable acylium ion at m/z 201/203.
- Loss of the Amide Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of $\cdot CONH_2$ and the formation of the 2-bromo-5-fluorophenyl cation at m/z 173/175.
- Loss of Bromine: Homolytic cleavage of the C-Br bond to give a fragment at m/z 120.

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Caption: Predicted major fragmentation pathways for **2-Bromo-5-fluorobenzamide** in EI-MS.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides a self-validating system for the structural confirmation of **2-Bromo-5-fluorobenzamide**.

- MS confirms the molecular weight (218.03 g/mol) and the presence of one bromine atom via the isotopic pattern.
- IR confirms the presence of key functional groups: a primary amide (N-H and C=O stretches) and a substituted aromatic ring.
- ^{13}C NMR confirms the presence of seven unique carbon environments, including a carbonyl carbon and a carbon directly bonded to fluorine (identified by its large coupling constant).
- ^1H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts, multiplicities, and coupling constants of the three aromatic protons, and confirms the presence of the amide protons.

Together, these techniques provide unambiguous evidence for the structure of **2-Bromo-5-fluorobenzamide**, leaving no room for alternative isomeric structures.

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